GSK 4716

Übersicht

Beschreibung

1,3-Dipropyl-8-p-sulfophenylxanthine is a water-soluble compound known for its role as an antagonist of adenosine receptors. It has slight selectivity for A1 receptors and is often used in scientific research to study the effects of adenosine receptor antagonism . This compound is also known for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the reaction of 1,3-dipropylxanthine with p-sulfophenyl chloride under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 1,3-Dipropyl-8-p-sulfophenylxanthine are not well-documented in the literature. the synthesis process likely involves similar steps to those used in laboratory settings, with optimization for larger-scale production.

Analyse Chemischer Reaktionen

Reaktionstypen

1,3-Dipropyl-8-p-sulfophenylxanthin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl diese weniger häufig sind.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Xanthinkern oder am Phenylring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren oder bestimmte Lösungsmittel, um effizient abzulaufen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Phenylring einführen können.

Wissenschaftliche Forschungsanwendungen

Metabolic Regulation

GSK 4716 plays a significant role in metabolic regulation by activating ERR beta and gamma, which are crucial for mitochondrial function and fatty acid oxidation.

- Gene Expression Modulation : Treatment with this compound has been shown to induce the expression of PGC-1 (peroxisome proliferator-activated receptor gamma coactivator 1), a key regulator of energy metabolism. This induction is associated with enhanced fatty acid oxidation pathways in skeletal muscle cells .

- Glucocorticoid Receptor Interaction : Research indicates that this compound modulates the expression of glucocorticoid receptors and related genes, suggesting its potential role in managing conditions influenced by glucocorticoid signaling, such as obesity and metabolic syndrome .

Cardiovascular Health

The activation of ERR gamma by this compound has implications for cardiac metabolism:

- Cardiac Function Enhancement : Studies have demonstrated that this compound can stimulate genes involved in cardiac energy metabolism, potentially leading to improved cardiac function and efficiency . This is particularly relevant in conditions like heart failure where energy utilization is compromised.

Cancer Research

This compound's selective action on ERR beta and gamma makes it a candidate for cancer therapy:

- Tumor Growth Inhibition : The modulation of ERR signaling pathways may influence tumor growth dynamics. Research has indicated that ERRs can regulate the expression of genes involved in cell proliferation and apoptosis, making this compound a potential therapeutic agent in cancer treatment .

Pharmacological Development

The compound has been part of several pharmacological studies aimed at understanding structure-activity relationships:

- Development of New Agonists : this compound has served as a template for developing new small-molecule ligands with enhanced selectivity and potency for ERR gamma. These compounds may further advance therapeutic strategies targeting ERR pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different biological contexts:

Wirkmechanismus

1,3-Dipropyl-8-p-sulfophenylxanthine exerts its effects primarily through antagonism of adenosine receptors. By blocking these receptors, the compound can influence various physiological processes, including cardiovascular function and purine metabolism . Additionally, its inhibition of xanthine oxidase reduces the production of uric acid and other reactive oxygen species, contributing to its effects on oxidative stress and endothelial function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3-Dipropylxanthin: Eine verwandte Verbindung mit ähnlicher Adenosinrezeptor-Antagonisierung, aber ohne die p-Sulfophenylgruppe.

8-Phenylxanthin: Ein weiteres Xanthinderivat mit Adenosinrezeptor-Antagonisierung, aber unterschiedlichen Substituenten am Xanthinkern.

Einzigartigkeit

1,3-Dipropyl-8-p-sulfophenylxanthin ist einzigartig aufgrund seiner Kombination aus Adenosinrezeptor-Antagonisierung und Xanthinoxidase-Hemmung. Diese duale Aktivität macht es zu einem wertvollen Werkzeug in der Forschung zu Herz-Kreislauf-Erkrankungen und oxidativem Stress .

Biologische Aktivität

GSK 4716, also known as GW4716, is a selective agonist for the estrogen-related receptors ERRβ and ERRγ, demonstrating significant biological activity in various cellular contexts. This compound has garnered attention for its potential therapeutic implications in metabolic diseases and muscle physiology due to its specific receptor interactions and regulatory effects.

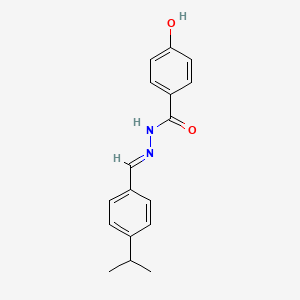

- Chemical Name : 4-Hydroxy-2-[(1E)-[4-(1-methylethyl)phenyl]methylene]hydrazide

- Molecular Weight : 282.34 g/mol

- CAS Number : 101574-65-6

- Purity : ≥99%

This compound selectively activates ERRβ and ERRγ while showing minimal activity towards ERRα and classical estrogen receptors. This selectivity is crucial as it allows for targeted modulation of pathways associated with energy metabolism and muscle function without the side effects typically associated with broader estrogen receptor activators.

Table 1: Selectivity Profile of this compound

| Receptor Type | Activity |

|---|---|

| ERRα | Inactive |

| ERRβ | Active |

| ERRγ | Active |

| Classical ERs | Inactive |

Muscle Cell Studies

Research indicates that treatment with this compound leads to significant changes in gene expression related to glucocorticoid signaling in differentiated skeletal muscle cells. Notably, there is an increase in the expression of glucocorticoid receptor (GR) alpha protein and associated mRNAs, including:

- 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) : Converts cortisone to cortisol.

- Hexose-6-phosphate dehydrogenase (H6PDH) : Involved in the regulation of glucocorticoid metabolism.

- C/EBP , ApoD , and Monoamine oxidase-A (MAO-A) : GR target genes that play roles in metabolic regulation.

The induction of these genes suggests that this compound modulates GR signaling pathways, which are critical for muscle metabolism and adaptation to stressors like exercise .

Case Study: ERRγ Activation and Muscle Function

In a study involving muscle-specific transgenic mice overexpressing ERRγ, it was found that increased ERRγ levels led to enhanced exercise capacity, mitochondrial enzyme activity, and changes in muscle fiber composition. These findings underscore the potential of this compound as a therapeutic agent for enhancing muscle performance and metabolic health by targeting ERRγ .

Research Findings

Several studies have validated the biological activity of this compound through various experimental approaches:

- Gene Expression Profiling : Quantitative RT-PCR analyses have shown that this compound treatment results in a marked increase in mRNA levels for key metabolic enzymes and transcription factors involved in oxidative metabolism .

- Mitochondrial Activity : The compound has been shown to enhance mitochondrial function in mouse myotubes, indicating its role in promoting energy metabolism through ERR activation .

- Structural Insights : X-ray crystallography studies reveal how this compound binds to the ligand-binding domain of ERRγ, stabilizing its active conformation, which is essential for its agonistic activity .

Summary of Findings

This compound represents a promising pharmacological agent with selective action on ERRβ and ERRγ. Its ability to modulate key metabolic pathways makes it a candidate for further investigation in the context of metabolic diseases and muscle-related conditions.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Gene Induction | Increased GRα, H6PDH, C/EBP, ApoD, MAO-A |

| Mitochondrial Function | Enhanced enzyme activity in muscle cells |

| Exercise Capacity | Improved in transgenic models overexpressing ERRγ |

Eigenschaften

IUPAC Name |

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPPIUNQWSRCOZ-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416242 | |

| Record name | GSK 4716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101574-65-6 | |

| Record name | GSK 4716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.